molecular formula C6H9BrO2 B1590164 Ethyl 1-bromocyclopropanecarboxylate CAS No. 89544-83-2

Ethyl 1-bromocyclopropanecarboxylate

Cat. No.: B1590164
CAS No.: 89544-83-2
M. Wt: 193.04 g/mol
InChI Key: OZANNKKBYBYGCQ-UHFFFAOYSA-N
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Description

Ethyl 1-bromocyclopropanecarboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-bromocyclopropanecarboxylate (CAS No. 89544-83-2) is a compound of interest due to its potential biological activities. It belongs to the class of halogenated cyclopropane derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.

  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 193.038 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 173.1 ± 23.0 °C at 760 mmHg
  • Flash Point : 58.5 ± 22.6 °C

Synthesis

This compound can be synthesized through various methods, including:

  • Halodecarboxylation : This method involves the introduction of bromine into cyclopropanecarboxylic acid derivatives, leading to the formation of the brominated ester.
  • Cycloaddition Reactions : Cyclopropane derivatives can be synthesized via cycloaddition reactions involving alkenes and carboxylic acids.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests such as aphids and beetles. In laboratory settings, this compound demonstrated significant mortality rates among treated insects.

  • Case Study : A study conducted on aphids showed a mortality rate of approximately 85% within 48 hours of exposure to a concentration of 0.5 mg/mL.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Cell Line IC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)28

The biological effects of this compound are believed to stem from its ability to interact with cellular membranes and disrupt metabolic pathways. Its halogenated structure may contribute to its reactivity and ability to form covalent bonds with biomolecules, leading to altered cellular functions.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments indicate it may cause skin irritation and respiratory issues upon exposure. Toxicological studies are necessary to fully understand its safety profile and potential risks associated with its use.

Scientific Research Applications

Example Reaction Conditions

Yield (%)Reaction ConditionsNotes
85DMF, 80°C for 2 hoursUtilizes 2-nitro-5-(trifluoromethyl)phenol as a reactant.
60NMP, 100°C for 2 hoursInvolves sodium sulfide and cesium carbonate as catalysts.

Organic Synthesis

Ethyl 1-bromocyclopropanecarboxylate is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions, cycloadditions, and rearrangements.

Medicinal Chemistry

The compound has been investigated for its potential biological activities. For example, derivatives of this compound have shown promise in the development of new pharmaceuticals targeting specific diseases due to their ability to modulate biological pathways.

Bioconjugation

It is also employed in bioconjugation techniques where it serves as a reactive handle for labeling biomolecules. This application is crucial in protein biology for studying interactions and functions through techniques like Western blotting and protein purification.

Case Study 1: Synthesis of Cyclopropane Derivatives

A study conducted by Rajaratnam Mohanathas demonstrated the use of this compound in synthesizing gem-dibromocyclopropanes. The research focused on enzymatic resolutions that yielded optically active compounds suitable for further applications in drug development .

In another investigation, derivatives of this compound were tested for their inhibitory effects on certain enzymes associated with metabolic disorders. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents .

Properties

IUPAC Name

ethyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZANNKKBYBYGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518839
Record name Ethyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89544-83-2
Record name Ethyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.